molecular formula C15H22N2O3 B5351316 1-(2-Ethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea

1-(2-Ethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea

Cat. No.: B5351316
M. Wt: 278.35 g/mol
InChI Key: RWYZWSZDVWYVMW-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea is a synthetic organic compound that features a urea linkage. This compound is characterized by the presence of an ethoxyphenyl group and a tetrahydrofuran-2-yl ethyl group attached to the urea moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea typically involves the reaction of 2-ethoxyaniline with an isocyanate derivative of tetrahydrofuran-2-yl ethyl. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea involves its interaction with specific molecular targets. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, while the urea linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea
  • 1-(2-Ethoxyphenyl)-3-[1-(tetrahydropyran-2-yl)ethyl]urea
  • 1-(2-Ethoxyphenyl)-3-[1-(tetrahydrofuran-3-yl)ethyl]urea

Uniqueness

1-(2-Ethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea is unique due to the specific positioning of the ethoxy group and the tetrahydrofuran-2-yl ethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[1-(oxolan-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-19-14-8-5-4-7-12(14)17-15(18)16-11(2)13-9-6-10-20-13/h4-5,7-8,11,13H,3,6,9-10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYZWSZDVWYVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC(C)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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